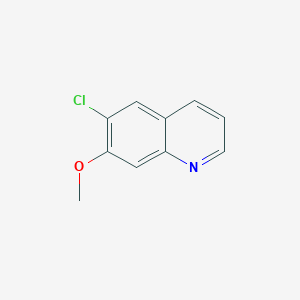

6-Chloro-7-methoxyquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8ClNO |

|---|---|

Peso molecular |

193.63 g/mol |

Nombre IUPAC |

6-chloro-7-methoxyquinoline |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3 |

Clave InChI |

PCOIAVAXFTXGAX-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C=CC=NC2=C1)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 6 Chloro 7 Methoxyquinoline and Its Derivatives

Historical and Current Synthetic Routes to the Quinoline (B57606) Core

The synthesis of the quinoline ring system, a fundamental heterocyclic scaffold, has been a subject of extensive research for over a century. mdpi.com Historically, several named reactions have formed the bedrock of quinoline synthesis, many of which are still in use today. These classical methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. bohrium.comwikipedia.org

More recently, organic synthesis has seen a paradigm shift towards more efficient, selective, and environmentally benign methodologies. Modern approaches to the quinoline core often employ transition-metal catalysis, leveraging metals like rhodium, ruthenium, cobalt, palladium, and copper to facilitate C-H bond activation and annulation reactions. mdpi.comnumberanalytics.com Additionally, techniques such as microwave-assisted organic synthesis (MAOS), multicomponent reactions, and the use of green solvents have been developed to improve reaction efficiency and sustainability. mdpi.combohrium.comrsc.org Radical-mediated reactions have also emerged as a powerful tool for constructing the quinoline scaffold with high atom economy. nih.gov

Table 1: Comparison of Historical and Modern Quinoline Synthesis Methodologies

| Method Type | Key Examples | Characteristics |

|---|---|---|

| Historical | Skraup, Doebner-von Miller, Conrad-Limpach, Friedländer, Combes, Pfitzinger | Often require harsh conditions (strong acids, high temperatures); may have limitations in substrate scope and regioselectivity. bohrium.comwikipedia.orgnumberanalytics.comiipseries.org |

| Modern | Transition-metal catalysis, Microwave-assisted synthesis, Multicomponent reactions, Radical cyclization | Milder reaction conditions, higher yields and selectivity, improved functional group tolerance, greater efficiency, and greener processes. mdpi.comnumberanalytics.comrsc.orgnih.gov |

Targeted Synthesis of 6-Chloro-7-methoxyquinoline

The specific synthesis of this compound requires precise control over the introduction of substituents onto the quinoline framework. The strategies employed often involve building the ring from appropriately pre-functionalized precursors. A common and effective starting material for this target molecule is 4-chloro-3-methoxyaniline (B81333). nih.govacs.org In a typical sequence, this aniline (B41778) derivative is reacted with a β-ketoester, such as ethyl acetoacetate (B1235776), to construct the heterocyclic ring, yielding 6-chloro-7-methoxy-2-methylquinolin-4(1H)-one. nih.gov

Strategies for Selective Chlorine Introduction at Position 6

Achieving regioselective chlorination at the C-6 position is paramount for the synthesis of the title compound. This is most reliably accomplished by employing a starting material where the chlorine atom is already in the desired position on the aniline ring.

Use of Pre-chlorinated Anilines : The Gould-Jacobs reaction or similar cyclization methods starting with 4-chloro-3-methoxyaniline directly place the chlorine atom at the C-6 position of the resulting quinoline ring. nih.govacs.org This approach circumvents the challenges of poor regioselectivity associated with the direct chlorination of an unsubstituted quinoline ring.

Pfitzinger and Friedländer Reactions : Alternative classical methods can also be adapted. For instance, the Pfitzinger reaction can utilize 5-chloroisatin, which, upon condensation and cyclization with a suitable carbonyl compound, yields a 6-chloroquinoline (B1265530) derivative. Similarly, the Friedländer synthesis can proceed from a 2-amino-5-chlorobenzaldehyde (B1272629) or a related ketone. bohrium.com

Post-formation Chlorination : While direct chlorination of the quinoline core can be non-selective, specific methods exist. For example, chlorinating a chloro-4-oxo-1,2,3,4-tetrahydroquinoline intermediate with phosphorus oxychloride is a documented route to produce dichloroquinolines. google.com Enzymatic methods using flavin-dependent halogenases have also shown high specificity, typically chlorinating ortho to a hydroxyl group, which could be a potential, albeit complex, strategy. usu.edu

Methodologies for Regioselective Methoxy (B1213986) Group Installation at Position 7

The term "stereoselective" is not applicable to the installation of a methoxy group at the C-7 position as it is not a stereocenter. The correct term is "regioselective." The regioselective introduction of the methoxy group at C-7 is almost exclusively achieved by incorporating it into the starting benzene (B151609) ring precursor.

The use of 4-chloro-3-methoxyaniline as a starting material ensures that the methoxy group is positioned to become the C-7 substituent upon cyclization to form the quinoline ring. nih.govacs.org The electronic properties of the amino and methoxy groups on the aniline ring direct the annulation process to afford the desired 7-methoxy constitutional isomer. Another patented approach for a derivative involves a nucleophilic substitution reaction on 4-amino-2-methoxybenzamide (B3153486) to generate a 4-hydroxy-7-methoxyquinoline-6-formamide intermediate. google.com

Optimization of Multi-step Synthetic Pathways for Improved Yields

Key optimization strategies include:

Reaction Condition Tuning : Adjusting parameters such as temperature, reaction time, solvent, and catalyst can dramatically improve yield and reduce byproduct formation. For example, a patented process for a lenvatinib (B1674733) intermediate explicitly avoids the high temperatures (150-200 °C) of earlier methods, leading to a safer and more efficient industrial-scale process. google.com

Purification Techniques : Efficient purification is crucial for obtaining high-purity final products. Common methods include recrystallization from specific solvent systems (e.g., ethanol/water) and silica (B1680970) gel chromatography. wiley.com

Impurity Profiling : The use of analytical techniques like HPLC and LC-MS to identify and quantify impurities is essential for quality control and for refining reaction and purification conditions to minimize their presence.

Table 2: Example of a Synthetic Step for a this compound Derivative

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-3-methoxyaniline | General Procedure A (likely reaction with a β-ketoester followed by cyclization) | 6-Chloro-7-methoxy-2-methylquinolin-4(1H)-one | 60% | nih.govacs.org |

| 6-Chloro-7-methoxy-2-methylquinolin-4(1H)-one | General Procedure B (Iodination) | 6-Chloro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one | 89% | nih.gov |

Derivatization Strategies for the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modification. The chlorine atom, in particular, serves as a synthetic handle for introducing a wide array of functional groups.

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C-6 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than a chlorine atom at the C-2 or C-4 positions. ontosight.aiacs.org This reaction allows for the covalent attachment of various nucleophiles, a key strategy in the synthesis of complex pharmaceutical agents.

For instance, in the synthesis of the kinase inhibitor Lenvatinib, a related intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide, undergoes a crucial SNAr reaction. google.com The chlorine atom at the 4-position is displaced by a substituted phenoxide nucleophile. sci-hub.se While this example involves the more reactive C-4 chloro group, the principle applies to the C-6 position as well, often requiring more forcing reaction conditions. A study on 6,7-dichloroquinoline-5,8-dione (B1222834) demonstrated that nucleophilic attack by the enolate of ethyl acetoacetate occurred selectively at the C-6 position. yakhak.org This highlights that, under the right conditions, the C-6 chloro group can be a viable site for derivatization via nucleophilic substitution, enabling the synthesis of a diverse library of compounds for further investigation.

Modifications and Functionalization of the Methoxy Group

The methoxy group at the 7-position of the quinoline ring is a key site for synthetic manipulation, primarily through demethylation to reveal a hydroxyl group. This transformation opens up avenues for further functionalization, such as etherification, to introduce a variety of side chains.

A common method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃). This reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures. For instance, the demethylation of 6,8-dimethoxyquinoline (B1356820) using BBr₃ in dichloromethane at -25°C yields 6-methoxyquinolin-8-ol (B1356819) in moderate yields of approximately 34%. However, the regioselectivity of demethylation can be influenced by other substituents on the quinoline ring. In the case of 2,7-dimethoxyquinoline-3-carbaldehyde, treatment with BBr₃ leads to selective demethylation at the 2-position, leaving the 7-methoxy group intact. researchgate.net This highlights the electronic influence of substituents on the reaction's outcome. Another reagent used for demethylation is aluminum chloride (AlCl₃), which has been successfully employed for the demethylation of eugenol, a related methoxy-substituted aromatic compound, to yield hydroxychavicol with a 28% yield. researchgate.net

Once the hydroxyl group is exposed, it can be readily converted into an ether. This is typically achieved by reacting the corresponding 7-hydroxyquinoline (B1418103) derivative with an alkyl halide in the presence of a base. For example, 1-[(4-hydroxy-6-methoxyquinolin-7-yloxy)methyl]-N-benzyloxycarbonyl-1-aminocyclopropane can be synthesized from the corresponding 7-hydroxy precursor. google.com This subsequent etherification allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from the 6-chloro-7-hydroxyquinoline intermediate.

Table 1: Modifications of the Methoxy Group

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6,8-Dimethoxyquinoline | BBr₃, Dichloromethane, -25°C | 6-Methoxyquinolin-8-ol | ~34 | |

| 2,7-Dimethoxyquinoline-3-carbaldehyde | BBr₃ | 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | - | researchgate.net |

| Eugenol | AlCl₃ | Hydroxychavicol | 28 | researchgate.net |

Introduction of Diverse Substituents on the Quinoline Ring System

The introduction of new substituents onto the quinoline core is a powerful strategy for modulating the properties of the resulting compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are instrumental in this regard.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and a boronic acid. In the context of quinoline chemistry, this reaction is used to introduce aryl substituents. For example, 2-aryl-4-chloro-3-iodoquinolines can be coupled with an excess of arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate to yield 2,3,4-triarylquinolines. nih.gov The reactivity of the halogen atoms can be selective, with iodine being more reactive than chlorine. The choice of catalyst and ligands is crucial for the success of the reaction. For instance, the coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids using Pd(PPh₃)₄ and sodium carbonate under microwave irradiation selectively substitutes the chlorine at the C-4 position in yields ranging from 43% to 78%. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Reactions of Halogenated Quinolines

| Quinoline Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic Acids (2.5 equiv.) | Pd(PPh₃)₄, K₂CO₃ | 2,3,4-Triarylquinolines | Moderate | nih.gov |

| 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | Arylboronic Acids (1.5 equiv.) | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazolines | 43-78 | nih.gov |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic Acid | Dichlorobis(triphenylphosphine)palladium(II) | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 80 | researchgate.net |

| 5-Bromo-8-methoxyquinoline | Substituted Phenylboronic Acids | Dichlorobis(triphenylphosphine)palladium(II) | 5-Aryl-8-methoxyquinolines | 68-82 | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for introducing amino groups onto the quinoline ring. The reaction of aryl halides with amines is carried out in the presence of a palladium catalyst and a strong base. For example, the amination of 6,7-dichloro-5,8-quinolinequinone with o-toluidine (B26562) using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a BrettPhos ligand and potassium carbonate as the base yields the corresponding 6-(o-tolylamino)-7-chloro-5,8-quinolinequinone in 85% yield. scienceopen.com The choice of ligand is critical for the efficiency of the reaction. Nickel catalysts can also be employed for Buchwald-Hartwig type aminations. For instance, the reaction of aryl iodides with amines in the presence of Ni(acac)₂ and a phenylboronic ester as an activator proceeds smoothly to give the corresponding amines in high yields. nih.gov

Table 3: Buchwald-Hartwig Amination of Halogenated Quinolines

| Quinoline Substrate | Amine | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6,7-Dichloro-5,8-quinolinequinone | o-Toluidine | Pd(OAc)₂/BrettPhos, K₂CO₃ | 6-(o-Tolylamino)-7-chloro-5,8-quinolinequinone | 85 | scienceopen.com |

| 6,7-Dibromo-5,8-quinolinequinone | Aniline | Pd(OAc)₂/BrettPhos, NaOt-Bu | 6-Anilino-7-bromo-5,8-quinolinequinone | 90 | scienceopen.com |

| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂, Phenylboronic Ester | 4-Fluoro-N-(p-tolyl)aniline | 81 | nih.gov |

| 4-Iodotoluene | Pyridin-3-amine | Ni(acac)₂, Phenylboronic Ester | N-(p-tolyl)pyridin-3-amine | 83 | nih.gov |

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems expands the structural diversity and potential applications of quinoline derivatives. This can be achieved through various cyclization strategies, leading to the formation of furo- and thieno-fused quinolines.

The synthesis of furo[3,2-g]quinolines can be achieved through a sequence involving the etherification of a hydroxyquinoline with an allyl bromide, followed by a Claisen rearrangement and subsequent acid-catalyzed cyclization. uga.edu This methodology allows for the construction of the furan (B31954) ring fused to the quinoline core.

Thieno[3,2-c]quinolines are another important class of fused heterocycles. A one-pot synthesis involves the base-promoted conjugate addition-elimination of a 3-formyl-4-chloroquinoline derivative with a mercaptoacetate (B1236969), followed by cyclization. For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde reacts with methyl mercaptoacetate to afford methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. mdpi.com These thienoquinoline derivatives can be further functionalized using Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the bromine-substituted positions. mdpi.com Another approach involves the reaction of a 2-mercapto-3-cyanoquinoline with a chloroacetyl derivative under basic conditions to generate the thieno[2,3-b]quinoline scaffold. For instance, 2-mercapto-3-cyano-6-methoxyquinoline can be reacted with various chloroacetyl compounds in the presence of a base like triethylamine (B128534) or sodium methoxide (B1231860) to yield the corresponding thieno[2,3-b]quinoline derivatives. sci-hub.box

Table 4: Cyclization Reactions for Fused Heterocyclic Systems

| Starting Material | Reagent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Allyloxyquinoline | Heat, Acid | Furo[3,2-g]quinoline | - | uga.edu |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl Mercaptoacetate, Base | Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate | - | mdpi.com |

| 2-Mercapto-3-cyano-6-methoxyquinoline | Chloroacetyl derivatives, Et₃N or MeONa | Thieno[2,3-b]quinoline derivatives | - | sci-hub.box |

| 2-Chlorobenzaldehyde, 2-Aminonaphthalene, Dihydrothiophen-3(2H)-one | Iodine, THF | Thieno[c]quinoline derivative | Good to High | researchgate.net |

Structure Activity Relationship Sar Studies of 6 Chloro 7 Methoxyquinoline Analogs

Elucidation of Key Pharmacophoric Elements within the 6-Chloro-7-methoxyquinoline Scaffold

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. For the this compound scaffold, several key elements are consistently implicated in its interactions with biological targets.

The quinoline (B57606) nucleus itself is a primary pharmacophoric element. frontiersin.org Its planar, aromatic nature allows for crucial π-π stacking interactions with aromatic amino acid residues in target proteins, such as kinases. nih.gov The nitrogen atom within the quinoline ring is a critical hydrogen bond acceptor, capable of forming stabilizing interactions with amino acid residues like methionine in the hinge region of kinase domains. nih.govrsc.org

The substituents on the quinoline core are determinant pharmacophoric features:

The C-6 Chloro Group: This electron-withdrawing group significantly influences the electronic properties of the quinoline ring. Its presence and position are often critical for potent activity.

The C-7 Methoxy (B1213986) Group: This electron-donating group can also participate in hydrogen bonding and modulate the molecule's solubility and metabolic stability. SAR studies have shown that the presence of a methoxy group at position 7 can enhance antitumor activity. orientjchem.org

The C-4 Position: This position is a common point for attaching various side chains, which can extend into solvent-exposed regions or additional binding pockets of a target, profoundly influencing potency and selectivity. orientjchem.org

Together, this specific arrangement of a halogen at C-6, an alkoxy group at C-7, and a variable side chain at C-4, all attached to the core quinoline scaffold, defines the fundamental pharmacophore for this class of compounds.

Impact of Substituent Variations on Biological Activities

Systematic modifications of the this compound scaffold have been extensively explored to refine its biological activity, selectivity, and pharmacokinetic properties.

Halogen atoms, particularly chlorine and fluorine, are vital substituents in drug design. Their introduction onto the quinoline core can enhance biological activity by increasing lipophilicity, which improves cellular uptake, and by forming specific halogen bonds with target proteins. orientjchem.orgipinnovative.com

The position of the halogen is paramount. For instance, a fluorine atom at the C-6 position of the quinoline ring can significantly boost antibacterial activity. orientjchem.org In the context of antileishmanial agents, a chloro group at C-6 was found to result in a highly active derivative, whereas introducing a fluoro atom or methoxy group at the same position led to a considerable decrease in activity. nih.gov Furthermore, while the 6-chloro substitution was beneficial, adding another fluoro atom at either C-5 or C-7 resulted in a significant loss of potency. nih.gov In some antimalarial hybrids, a 7-chloroquinoline (B30040) moiety conferred potent activity, with some compounds showing increased sensitivity against chloroquine-resistant strains. researchgate.net

Table 1: Effect of Halogen Substitutions on Quinoline Activity

| Position | Halogen | Effect on Activity | Biological Context | Reference(s) |

|---|---|---|---|---|

| C-6 | Fluoro | Increased activity | Antibacterial | orientjchem.org |

| C-6 | Chloro | Increased activity | Antileishmanial | nih.gov |

| C-6 | Fluoro | Decreased activity | Antileishmanial | nih.gov |

| C-7 | Chloro | Increased activity | Antimalarial | researchgate.netrsc.org |

The methoxy group at the C-7 position is a common feature in many active quinoline derivatives. orientjchem.org Its modification has been a key strategy for optimizing potency. Studies on antiproliferative agents have suggested that large and bulky alkoxy substituents at position-7 might be a beneficial pharmacophoric feature. sci-hub.se For example, replacing the 7-methoxy group with a benzyloxy group has been explored in the design of antitumor agents. nih.gov

In a series of 4-oxo-3-carboxyl quinolones, the 7-methoxy derivative was significantly more active than the corresponding 5-methoxy analog, highlighting the importance of the substituent's position. nih.gov In the development of RAF kinase inhibitors, it was discovered that converting a 6-methoxy group to a 6-hydroxy group resulted in better inhibitory potency, potentially due to the hydroxyl group's ability to form a stronger hydrogen bond within the kinase's hinge region. mdpi.com This indicates that while a methoxy group is often favorable, its demethylation to a hydroxyl group can sometimes lead to improved target engagement.

Table 2: Effect of C-7 Alkoxy Group Modifications

| Original Group (C-7) | Modified Group (C-7) | Effect on Activity | Biological Context | Reference(s) |

|---|---|---|---|---|

| Methoxy | Larger/Bulky Alkoxy | Increased activity | Antiproliferative | sci-hub.se |

| Methoxy | Hydroxy | Increased potency | RAF Kinase Inhibition (at C-6) | mdpi.com |

The efficacy of quinoline-based compounds is profoundly influenced by substitutions at other positions on the ring and by the nature of attached side chains. The C-4 position, in particular, is a frequent site for modification. The introduction of amino side chains at position-4 has been shown to facilitate the antiproliferative activity of this class of compounds. sci-hub.se The length of these side chains is also critical; for instance, an alkylamino side chain with two CH2 units was found to be the most favorable for antiproliferative potency. sci-hub.se

Substitutions at C-2 and C-3 can also be more impactful than those at other positions for activity against certain cancer cell lines. orientjchem.org For example, a carboxylic acid group at position 3 was found to be crucial for the inhibitory activity of certain quinoline derivatives against IGF receptors. orientjchem.org

In a series of orally bioavailable antimalarial 4(1H)-quinolones based on the 6-chloro-7-methoxy scaffold, the 3-position was substituted with various phenyl moieties to enhance efficacy against multiple stages of Plasmodium. acs.org The nature of these substituents directly impacted potency and microsomal stability.

Table 3: Influence of Side Chain Attachments on Quinoline Derivatives

| Position of Attachment | Side Chain/Substituent | Effect on Activity | Biological Context | Reference(s) |

|---|---|---|---|---|

| C-4 | Amino side chain | Increased activity | Antiproliferative | sci-hub.se |

| C-3 | Carboxylic acid group | Crucial for activity | IGF Receptor Inhibition | orientjchem.org |

| C-3 | Phenyl moieties | Improved potency & stability | Antimalarial | acs.org |

SAR in Relation to Specific Biological Targets (e.g., Kinases, Enzymes)

The this compound scaffold has proven to be a versatile template for designing inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular processes.

Kinase Inhibitors: Many kinase inhibitors share a quinoline or quinazoline (B50416) core. The 6-chloro-7-methoxy-4(1H)-quinolone scaffold has been used to develop compounds efficacious against multiple stages of Plasmodium, likely through inhibition of a parasitic kinase. acs.org

In the context of cancer, quinoline derivatives have been developed as potent inhibitors of receptor tyrosine kinases like c-Met. SAR studies revealed that the quinoline ring interacts with the kinase hinge region, forming a key hydrogen bond via the quinoline nitrogen and engaging in π-π stacking with tyrosine residues. nih.gov In the design of B-RAF and C-RAF inhibitors, the quinoline core served as the hinge-binding moiety. It was found that a hydroxyl group at the 6-position of the quinoline was more potent than a methoxy group. mdpi.com Similarly, dasatinib, a potent inhibitor of the SRC family of kinases, was derived from a lead compound featuring a 6,7-dimethoxyquinoline (B1600373) scaffold, which was later modified to enhance its activity profile. acs.org

Enzyme Inhibitors: Beyond kinases, quinoline derivatives target other enzymes. For example, quinolino[3,4-b]quinoxalines have been identified as inhibitors of topoisomerase IIα, a crucial enzyme in DNA replication. SAR analysis showed that substitution at position 6 of the fused ring system was beneficial for DNA thermal stabilization and inhibitory activity. bohrium.com In another study, 4-aminoquinoline (B48711) derivatives with a chlorine substituent at C-7 were developed as potent inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease. bg.ac.rs

Table 4: SAR of this compound Analogs for Specific Targets

| Target | Key SAR Findings | Compound Class | Reference(s) |

|---|---|---|---|

| Kinases | |||

| Plasmodium Kinases | 6-Chloro-7-methoxy-4(1H)-quinolone scaffold is key; phenyl groups at C-3 modulate potency. | 4(1H)-quinolones | acs.org |

| c-Met | Quinoline N forms H-bond with hinge region; C-6 substitutions are important. | 4,6,7-substituted quinolines | nih.gov |

| RAF Kinases | Quinoline core is hinge-binder; 6-OH group is superior to 6-OCH3. | Diarylamides | mdpi.com |

| SRC Kinases | 6,7-Dimethoxyquinoline was a starting point for optimization. | Quinolinecarbonitriles | acs.org |

| Enzymes | |||

| Topoisomerase IIα | Substitution at C-6 of the quinolino[3,4-b]quinoxaline core enhances activity. | Fused quinolines | bohrium.com |

Computational Approaches to SAR Analysis and Prediction

Modern drug discovery heavily relies on computational methods to rationalize SAR and guide the design of new analogs. orientjchem.org These in silico techniques provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For quinoline derivatives, QSAR studies can predict the activity of unsynthesized analogs, saving time and resources.

3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture. These methods generate 3D contour maps around an aligned set of molecules, highlighting regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com For example, a CoMSIA study on quinoline derivatives against P. falciparum showed that a hydrophobic substituent near position 7 of the quinoline core, such as a halogen, favors inhibitory activity. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. benthamdirect.com Docking studies have been instrumental in understanding how quinoline derivatives bind to the active site of kinases. nih.govnih.gov They can visualize key interactions, such as the hydrogen bond between the quinoline nitrogen and the kinase hinge region, and help rationalize why certain substituents enhance binding affinity while others diminish it. nih.gov These computational tools are invaluable for building robust SAR models and accelerating the development of novel drugs based on the this compound scaffold.

Mechanistic Investigations of 6 Chloro 7 Methoxyquinoline and Its Bioactive Derivatives

Molecular Target Identification and Validation

The biological activity of 6-chloro-7-methoxyquinoline derivatives is rooted in their interaction with specific molecular targets. Research has focused on identifying these targets to elucidate the compounds' mechanisms of action.

Enzyme inhibition is a primary mechanism through which quinoline (B57606) derivatives exert their biological effects. smolecule.com Derivatives of the this compound scaffold have been shown to inhibit various kinases, which are crucial enzymes in cell signaling and proliferation.

One notable derivative, Lenvatinib (B1674733), which contains the 7-methoxyquinoline (B23528) moiety, is a multi-kinase inhibitor. nih.gov It targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptor α (PDGFRα). nih.govresearchgate.net By inhibiting these kinases, Lenvatinib effectively disrupts pathways that lead to tumor angiogenesis and cell proliferation. nih.gov Other quinoline derivatives have shown inhibitory activity against enzymes such as PIM-1 kinase, DNA gyrase, and topoisomerase II. tandfonline.com For instance, certain pyridine-quinoline hybrids have been identified as PIM-1 kinase inhibitors. tandfonline.com

| Derivative Class | Target Enzyme(s) | Observed Effect | Reference(s) |

| Quinoline Carboxamides (e.g., Lenvatinib) | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | Inhibition of angiogenesis and cell proliferation | nih.govresearchgate.net |

| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Competitive and non-competitive inhibition | tandfonline.com |

| 4-Quinolone-3-carboxamides | Topoisomerase II | Cytotoxicity | |

| 3-Quinolinecarboxylic acid derivatives | DNA Gyrase | Inhibition of bacterial DNA replication |

The interaction between quinoline derivatives and cellular receptors is a key aspect of their mechanism of action. Electrophysiological assays and competitive binding studies are used to determine the potency and selectivity of these compounds. nih.govgoogle.com

Derivatives of 7-methoxyquinoline are integral to compounds that target specific growth factor receptors. Lenvatinib, for example, binds to the kinase domains of VEGFR, FGFR, and PDGFR, blocking their signaling functions. nih.gov Beyond cancer-related receptors, quinoline analogues have been investigated for their effects on other receptor systems. For example, certain aza-analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one have been identified as potent antagonists at the NMDA/glycine receptor site. nih.gov Additionally, modifications to the quinoline structure, such as the introduction of carboxamide substituents, have been shown to influence binding affinity for cannabinoid receptors.

| Compound/Derivative Class | Receptor Target | Binding Affinity/Potency | Reference(s) |

| Lenvatinib | VEGFR1 (FLT1), VEGFR2 (KDR), VEGFR3 (FLT4) | Kinase inhibition | nih.gov |

| 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2-(1H)-one | NMDA/glycine Receptor | IC₅₀ = 110 nM | nih.gov |

| Quinoline Carboxamides | Cannabinoid Receptor (CB2) | Influenced by carboxamide substituents |

By interacting with key enzymes and receptors, this compound derivatives can modulate intracellular signaling pathways that are often dysregulated in diseases like cancer. arabjchem.org Disruption of these pathways can inhibit cell growth, migration, and survival. arabjchem.org

Lenvatinib and its metabolites disrupt the VEGF and FGF signaling pathways, which are critical for angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. nih.gov This inhibition leads to reduced vascular permeability and suppression of tumor growth. nih.gov Other quinoline compounds have been found to modulate pathways such as the RAF-1/MAPK and JNK signaling cascades. google.com Furthermore, the hepatocyte growth factor (c-MET) kinase route, which activates multiple complex signaling pathways involved in cell growth and division, is another target for quinoline derivatives. arabjchem.org

Cellular and Biochemical Studies of Mechanism of Action

The effects of this compound derivatives at the molecular level translate into significant cellular responses, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis is a crucial mechanism for eliminating cancerous cells, and many quinoline derivatives have been shown to be potent inducers of this process. arabjchem.orggoogle.commdpi.com The induction of apoptosis by these compounds often involves the modulation of key regulatory proteins.

Studies on pyridine-quinoline hybrids have demonstrated their ability to activate Caspase 3/7, key executioner enzymes in the apoptotic cascade. tandfonline.com The tumor suppressor protein p53, a critical regulator of apoptosis, is also implicated. For example, certain quinoline-1,4-quinone hybrids have been shown to activate the TP53 gene, which in turn affects the expression of proteins in the BCL-2 family that control mitochondrial-mediated apoptosis. mdpi.com Research on 7-chloro-(4-thioalkylquinoline) derivatives has also confirmed their ability to induce apoptosis in cancer cell lines. mdpi.com

In addition to inducing apoptosis, quinoline derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. arabjchem.org This cell cycle arrest can occur at different phases, preventing the cell from dividing and replicating its DNA.

Several derivatives have been reported to cause cell cycle arrest, particularly in the G0/G1 or G2/M phases. mdpi.com For instance, a novel quinoline-hydrazide compound was found to induce G1 cell cycle arrest. nih.gov The mechanism of arrest is often linked to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27kip1. mdpi.commdpi.comnih.gov The p21 protein, encoded by the CDKN1A gene, can be activated by p53 and is involved in G1 phase arrest. mdpi.com Similarly, the p27kip1 protein plays a role in regulating the transition from the G0 to the S phase, and its upregulation by certain quinoline derivatives contributes to their anti-proliferative effects. mdpi.comnih.gov

| Derivative/Compound | Cell Line | Effect | Molecular Regulator(s) Implicated | Reference(s) |

| Quinoline-1,4-quinone hybrid (13b) | A549 (Lung Cancer) | G1 phase arrest | p53, p21 (CDKN1A) | mdpi.com |

| Quinoline Hydrazide (22) | Neuroblastoma | G1 phase arrest | p27kip1 | nih.gov |

| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide (15) | Cancer cells | Cell cycle arrest | p27kip1 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | G0/G1 phase arrest | Not specified | mdpi.com |

| 4-Chloro-6-cyano-7-methoxyquinoline | Cancer cells | G0/G1 phase arrest | Not specified |

Inhibition of Bacterial DNA Gyrase and Eukaryotic Topoisomerase Enzymes

Derivatives of the quinoline scaffold, a class of compounds to which this compound belongs, are well-documented inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comneliti.com These enzymes are crucial for bacterial viability as they manage DNA topology, a process essential for DNA replication, transcription, and cell division. neliti.commdpi.com The primary mechanism of action involves the stabilization of a covalent enzyme-DNA complex, where the DNA is cleaved. mdpi.comnih.gov This action transforms the enzyme into a cellular poison, leading to a blockade of replication and transcription, which can ultimately cause lethal double-strand breaks in the bacterial chromosome. mdpi.com

Quinolones typically bind to this enzyme-DNA complex, with interactions involving both the protein and the DNA. nih.govmdpi.com For DNA gyrase, this binding prevents the enzyme from supercoiling or relaxing the DNA. mdpi.com Generally, DNA gyrase is considered the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive species, although this can vary depending on the specific quinolone derivative. mdpi.comneliti.com

Specifically, derivatives incorporating the 7-methoxyquinoline structure have been synthesized and evaluated for their antimicrobial properties. mdpi.com For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were developed and showed activity against various bacterial strains. mdpi.com Molecular docking studies on related chloroquinoline analogs have further elucidated the binding interactions with the B subunit of E. coli DNA gyrase, suggesting a molecular basis for their antibacterial effects. researchgate.net

Beyond their antibacterial applications, certain quinoline derivatives have also been investigated as inhibitors of eukaryotic topoisomerases, which are validated targets for anticancer agents. sysu.edu.cnphcogrev.com Unlike the bacterial enzymes, the primary targets in human cells are topoisomerase I (TOP1) and topoisomerase II (TOP2). TOP1 inhibitors function by trapping the TOP1-DNA covalent complex (TOP1cc), which prevents the re-ligation of the single-strand DNA break created by the enzyme. sysu.edu.cnnih.gov This stabilization of the cleavable complex leads to DNA damage and can trigger apoptosis in cancer cells. sysu.edu.cn Research on 6-arylamino-7-chloro-quinazoline-5,8-diones, which share structural similarities with the quinoline core, demonstrated that their ability to intercalate between DNA base pairs in the TOP1-DNA complex is crucial for their inhibitory activity. nih.gov Similarly, indolizinoquinolinedione derivatives have been identified as catalytic inhibitors of human TOP1. sysu.edu.cn

Kinase Selectivity Profiling (e.g., Src Kinase, EGFR, VEGFR, FGFR, PDGFR)

The quinoline scaffold is a prominent feature in a multitude of kinase inhibitors, where specific substitutions on the quinoline ring dictate the potency and selectivity for different kinase targets. arabjchem.org Derivatives of this compound are part of this broader class, and their potential for kinase inhibition is a significant area of research, particularly in oncology. The selectivity profile across various kinase families is critical for determining their therapeutic potential.

Src Kinase: The Src family of non-receptor tyrosine kinases is often overexpressed or hyperactivated in various human cancers. acs.org Several classes of 4-anilinoquinoline derivatives have been developed as potent Src kinase inhibitors. acs.orgnih.govnih.gov Modifications to the quinoline core, such as the addition of a carbonitrile group at the 3-position and dialkoxy substituents at the 6 and 7-positions, have been shown to yield particularly potent inhibitors of Src. sci-hub.st Further structural exploration led to the development of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles and 4-anilinobenzo[g]quinoline-3-carbonitriles, which also demonstrated strong Src inhibitory properties. acs.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and quinoline-based molecules have been successfully developed as inhibitors. rsc.orgnih.gov The 4-anilinoquinoline-3-carbonitrile (B11863878) structure is a well-established pharmacophore for EGFR inhibition. nih.gov Guided by the structures of approved drugs, novel series of quinoline derivatives have been designed to dually target EGFR and HER2, another member of the EGFR family. rsc.org For example, quinoline–hydrazone hybrids have been rationally designed as inhibitors of both wild-type and mutant forms of EGFR, addressing the challenge of acquired resistance in cancer treatment. bohrium.comrsc.org

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. exlibrisgroup.com Consequently, it is a major target for anticancer drugs. Several approved VEGFR-2 inhibitors, such as Lenvatinib and Cabozantinib, contain a quinoline scaffold. exlibrisgroup.com Research has focused on designing new quinoline derivatives, including hybrids with isatin, that exhibit strong inhibitory activity against VEGFR-2 kinase. tandfonline.comsemanticscholar.orgnih.gov

Fibroblast Growth Factor Receptor (FGFR): Aberrant signaling through FGFRs is an oncogenic driver in multiple cancer types. nih.gov Quinoline-based compounds have been explored as both selective and multi-targeted FGFR inhibitors. ekb.egscilit.comnih.gov Starting from the multi-kinase inhibitor Lenvatinib, which has a quinoline core, researchers have developed novel quinolone derivatives as potent and irreversible pan-FGFR inhibitors. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is implicated in cell proliferation and migration, and its inhibition is a therapeutic strategy for diseases like cancer and restenosis. acs.org Quinoline and quinazoline (B50416) derivatives have been systematically studied as inhibitors of PDGFR autophosphorylation. acs.orgnih.gov For instance, 3-substituted quinoline derivatives with 6,7-dimethoxy groups showed potent inhibition of PDGFR tyrosine kinase, with high selectivity over EGFR. nih.gov The compound DMPQ, a 5,7-dimethoxy-3-(4-pyridinyl)quinoline, is a potent and selective inhibitor of PDGFRβ. rndsystems.com

| Kinase Target | Quinoline Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Src Kinase | 4-Anilino-3-quinolinecarbonitriles | Potent inhibitors, with 6,7-dialkoxy substitutions enhancing activity. | acs.orgsci-hub.st |

| EGFR | Quinoline-hydrazone hybrids | Showed activity against wild-type and mutant (T790M, L858R) EGFR. | bohrium.comrsc.org |

| VEGFR-2 | Quinoline-isatin derivatives | Demonstrated strong inhibition of VEGFR-2 kinase activity. | tandfonline.comsemanticscholar.orgnih.gov |

| FGFR | Quinolone-based covalent inhibitors | Developed as pan-FGFR inhibitors with nanomolar activity against FGFR1-4. | nih.gov |

| PDGFR | 3-Substituted 6,7-dimethoxyquinolines | Potent and selective inhibition of PDGFR over EGFR. | nih.gov |

Comparative Mechanistic Analysis with Established Pharmaceutical Agents and Analogs

The mechanisms of action of this compound derivatives can be understood by comparing them with both established drugs and other related chemical analogs.

Comparison with Established Pharmaceutical Agents:

Many established kinase inhibitors feature a quinoline core, providing a direct basis for mechanistic comparison.

Lenvatinib and Sorafenib (Multi-kinase inhibitors): Lenvatinib, a quinoline-containing drug, and Sorafenib are both approved multi-kinase inhibitors that target VEGFR, FGFR, and PDGFR, among others. exlibrisgroup.comfrontiersin.org Novel quinoline derivatives are often designed and evaluated against these standards. exlibrisgroup.comtandfonline.com The mechanism of these new agents frequently mirrors that of Lenvatinib or Sorafenib, involving binding to the ATP pocket of the kinase domain, but with potentially improved potency or selectivity profiles. For example, some newly synthesized quinoline derivatives have shown better VEGFR-2 inhibition than sorafenib. exlibrisgroup.com

Erlotinib (EGFR inhibitor): Erlotinib is a 4-anilinoquinazoline (B1210976) EGFR inhibitor. nih.gov Novel quinoline-based EGFR inhibitors are designed based on the 4-anilinoquinoline scaffold, which is analogous to the quinazoline core of erlotinib. rsc.orgnih.gov The mechanism involves competitive inhibition at the ATP-binding site of the EGFR kinase domain. The comparative analysis often focuses on overcoming resistance mutations that affect drugs like erlotinib. bohrium.comrsc.org

Imatinib (Abl and c-Kit inhibitor): While primarily known as a BCR-Abl inhibitor, Imatinib also targets PDGFR and c-Kit. Some quinolinequinone analogs have been investigated as potential anti-leukemia agents. One such analog, AQQ13, was found to induce apoptosis in leukemia cells, but through a mechanism largely independent of Abl kinase inhibition, instead showing significant DNA-cleaving activity. nih.gov This highlights how a similar scaffold can elicit a completely different mechanism of action compared to an established drug.

Comparison with Other Quinoline Analogs:

The functionalization of the quinoline scaffold leads to a diverse range of biological activities and mechanisms.

Quinolone Antibiotics (e.g., Ciprofloxacin): The classic mechanism for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.gov Derivatives of this compound developed as antibacterial agents share this fundamental mechanism, which involves poisoning the topoisomerase-DNA complex. mdpi.comresearchgate.netevitachem.com

Quinoline-Hybrid Molecules: The strategy of creating hybrid molecules by linking the quinoline scaffold to other pharmacologically active moieties has yielded compounds with dual or novel mechanisms. For example, quinoline-hydrazone hybrids act as dual mutant EGFR inhibitors, bohrium.comrsc.org while quinoline-isatin derivatives function as potent VEGFR-2 inhibitors that can induce apoptosis. tandfonline.comsemanticscholar.orgnih.gov

Quinolinequinones: Analogs of 6-anilino-5,8-quinolinequinone have been shown to exert their cytotoxic effects not primarily through kinase inhibition, but through direct DNA damage. nih.gov This is a distinct mechanism from the kinase-inhibiting quinolines and closer to traditional cytotoxic chemotherapies, demonstrating the scaffold's versatility.

Combretastatin A-4 (CA-4) Analogs: CA-4 is a natural product that inhibits tubulin polymerization. Quinoline has been used as a scaffold to create CA-4 analogs. These compounds retain the anti-tubulin mechanism of CA-4, inhibiting microtubule polymerization and arresting the cell cycle, a mechanism entirely different from kinase or topoisomerase inhibition. frontiersin.org

Preclinical Pharmacological Activities of 6 Chloro 7 Methoxyquinoline Derivatives

Anticancer Activity Studies

The quest for novel and more effective cancer therapeutics has led to the exploration of various heterocyclic compounds, with quinoline (B57606) derivatives being a prominent class. The 6-Chloro-7-methoxyquinoline core has been utilized as a foundational structure for the synthesis of compounds with significant anticancer potential.

A range of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potent antiproliferative activity.

One area of research involves the development of multi-angiokinase inhibitors based on the 4-oxyquinoline structure. For instance, a derivative, 4-(3-chloro-4-(3-cyclopropylthioureido)phenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-255), was identified as a potential triple-angiokinase inhibitor. nih.gov Further optimization of this lead compound led to the synthesis of related molecules. These derivatives are often tested for their ability to inhibit the proliferation of vascular endothelial cells, which is a critical component of tumor growth. nih.gov

In a different approach, other quinoline derivatives have demonstrated selective and potent inhibitory activity. For example, studies on related quinolin-4-one analogs have identified compounds with significant activity against melanoma cell lines like MDA-MB-435. nih.gov Similarly, various anilinoquinazoline (B1252766) analogues, which share structural similarities, have been evaluated for their in vitro anticancer potential in human breast and colon cancer cells. mdpi.comnih.gov These studies typically determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds.

The table below summarizes the cytotoxic activity of a representative this compound derivative and related compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| WXFL-255 | HUVEC (Endothelial Cells) | 0.0902 |

| RB1 (Anilinoquinazoline) | HCT116 (Colon) | Data not specified |

| RB1 (Anilinoquinazoline) | K562 (Leukemia) | Data not specified |

| RB1 (Anilinoquinazoline) | SKBR3 (Breast) | Data not specified |

| AK-10 (Quinazoline) | A549 (Lung) | 8.55 |

| AK-10 (Quinazoline) | MCF-7 (Breast) | 3.15 |

| AK-10 (Quinazoline) | SHSY-5Y (Neuroblastoma) | 3.36 |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 |

| 9-methoxycanthin-6-one | HT-29 (Colorectal) | 3.79 |

This table is for illustrative purposes and combines data from structurally related quinoline and quinazoline (B50416) derivatives to show the scope of in vitro testing. nih.govnih.govnih.govmdpi.com

Promising candidates from in vitro studies are often advanced to in vivo preclinical models to assess their efficacy in a more complex biological system. Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for this evaluation.

Derivatives of this compound, particularly those designed as angiokinase inhibitors, have demonstrated significant anticancer effects in multiple preclinical tumor xenograft models. nih.gov For example, the compound WXFL-152, a derivative of the aforementioned WXFL-255, was confirmed to have substantial anticancer activity in various xenograft models, including a patient-derived tumor xenograft (PDX) model. nih.gov These studies typically measure tumor volume and weight over time to determine the compound's ability to inhibit tumor growth.

Similarly, other related quinazoline derivatives have been evaluated in Ehrlich Ascites Carcinoma (EAC) tumor models. In these studies, treatment with the test compound led to a significant reduction in the secretion of ascites fluid and a decrease in tumor cell proliferation, ultimately increasing the life span of the tumor-bearing mice. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, compounds that can inhibit angiogenesis are valuable potential cancer therapies. Several this compound derivatives have been specifically designed and investigated for their anti-angiogenic properties.

These compounds often function as multi-angiokinase inhibitors, targeting key receptors involved in the angiogenic signaling cascade, such as vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). nih.gov By blocking these signals simultaneously, derivatives like WXFL-152 can inhibit the proliferation of vascular endothelial cells and pericytes. nih.gov

The anti-angiogenic effect of these compounds has been demonstrated in vivo. For instance, a notable reduction in vessel sprouting in the peritoneum of treated mice has been observed. nih.gov Another common assay is the chorioallantoic membrane (CAM) model, where the compound's ability to induce an avascular zone is a clear indicator of its anti-angiogenic potential. nih.gov Molecular docking studies have further supported these findings by showing that these derivatives can bind to the active sites of receptors like VEGFR-2. nih.gov

Antimicrobial Properties

The quinoline core is historically significant in the development of antimicrobial agents. Modern research continues to explore derivatives of scaffolds like this compound for new antibacterial and antifungal drugs to combat rising antimicrobial resistance.

A series of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety were synthesized from 4-chloro-7-methoxyquinoline (B1631688) and evaluated for their antimicrobial activity. nih.govmdpi.com These compounds were tested against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.net

The results indicated that certain derivatives displayed a broad spectrum of activity. For example, compound 3l , a sulfamethazine (B1682506) derivative, showed the highest effect on most of the tested bacterial strains. nih.gov Its most potent activity was observed against E. coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL. mdpi.com Other derivatives also showed notable activity, with structure-activity relationship studies revealing that the nature and position of substituents on the quinoline and sulfonamide moieties significantly influence the antibacterial potency. nih.govresearchgate.net

The table below presents the antibacterial activity of a representative 7-methoxyquinoline derivative.

| Compound | Bacterial Strain | Type | Inhibition Zone (mm) | MIC (µg/mL) |

| 3l | Escherichia coli | Gram-negative | 21 | 7.812 |

| 3l | Pseudomonas aeruginosa | Gram-negative | Moderate Activity | Not specified |

| 3l | Staphylococcus aureus | Gram-positive | High Activity | Not specified |

| 3l | Bacillus subtilis | Gram-positive | Not specified | Not specified |

Data compiled from studies on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides. nih.govmdpi.com

In addition to antibacterial activity, this compound derivatives have been assessed for their efficacy against pathogenic unicellular fungi, such as Candida albicans and Cryptococcus neoformans. nih.govmdpi.com

The same series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides that showed antibacterial effects were also screened for antifungal properties. Compound 3l again emerged as a highly potent agent, displaying the most significant activity against C. albicans among all tested fungal strains, with an inhibition zone of 18 mm and an MIC of 31.125 µg/mL. nih.govmdpi.com These findings suggest that the 7-methoxyquinoline scaffold can be effectively modified to produce compounds with potent antifungal capabilities. nih.gov

Antibiofilm Activity and Inhibition of Microbial Adhesion

A comprehensive review of scientific literature did not yield specific studies evaluating the antibiofilm activity or the inhibition of microbial adhesion for derivatives of this compound. Research in this area has focused on other isomers, such as derivatives of 4-chloro-7-methoxyquinoline, but specific data for the 6-chloro substituted scaffold is not available in the reviewed preclinical studies.

Antimalarial Research Applications and Parasite Inhibition

The this compound scaffold is a key feature in a class of 4(1H)-quinolone derivatives that have demonstrated potent and multifaceted antimalarial activity. acs.orgresearchgate.net Research has identified these compounds as highly effective inhibitors of the Plasmodium cytochrome bc1 complex, a critical component of the parasite's mitochondrial electron transport chain. acs.org

A significant finding in the development of these antimalarials was the discovery that the 6-chloro-7-methoxy substitution pattern on the quinolone's benzenoid ring confers a remarkable synergistic effect. This specific substitution improves antimalarial activity by as much as 30-fold and provides the crucial advantage of eliminating cross-resistance to atovaquone, another cytochrome bc1 inhibitor. acs.org Furthermore, this substitution pattern enhances the selectivity of the compounds for the parasite's cytochrome bc1 complex over the mammalian equivalent, which is a critical attribute for a potential therapeutic agent. acs.org

Structure-activity relationship (SAR) studies have led to the generation of extensive libraries of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones. acs.org These efforts aimed to optimize the compound series for efficacy against multiple stages of the Plasmodium parasite, including the blood and liver stages, as well as the forms responsible for disease transmission. acs.org Extensive physicochemical and pharmacokinetic evaluations of these derivatives resulted in the identification of several frontrunner compounds with low-nanomolar efficacy against multi-drug-resistant P. falciparum strains (W2 and TM90-C2B) and improved metabolic stability in liver microsomes. nih.gov

In vivo testing in mouse models using Plasmodium berghei confirmed the efficacy of these optimized 4(1H)-quinolones, demonstrating a greater than 99% reduction in parasitemia after six days of treatment. nih.govacs.org The research culminated in the selection of lead compounds, such as ELQ-300, for further preclinical development based on their potent, multi-stage activity and favorable pharmacological profiles. acs.org

| Compound | EC50 W2 (nM) | EC50 TM90-C2B (nM) |

|---|---|---|

| Compound 7 | 0.62 ± 0.05 | 1.1 ± 0.1 |

| Compound 62 | 0.54 ± 0.11 | 1.1 ± 0.2 |

| Compound 66 | 0.66 ± 0.10 | 1.3 ± 0.2 |

| Compound 67 | 0.43 ± 0.04 | 0.74 ± 0.07 |

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant, Neuroprotective)

Based on a thorough review of available preclinical research, there is currently no specific scientific literature detailing the anti-inflammatory, antioxidant, or neuroprotective activities of this compound or its direct derivatives. While the broader quinoline class of compounds has been investigated for a wide range of biological activities, studies focusing on these specific pharmacological effects have not been reported for derivatives containing the 6-chloro-7-methoxy substitution pattern. nih.govnih.govresearchgate.net

Preclinical Pharmacokinetics and Metabolism Adme Research

In Vitro Absorption Studies

Predicting the oral bioavailability of a compound is a critical early step in drug development. In vitro absorption studies are designed to assess the likelihood that a compound will be absorbed from the gastrointestinal tract into the bloodstream. These studies primarily focus on intestinal permeability and the potential for interactions with efflux transporters.

Assessment of Efflux Transporter Interactions (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and can actively pump drugs back into the intestinal lumen, thereby limiting their absorption. researchgate.net It is crucial to determine if a compound is a substrate or inhibitor of these transporters. nih.gov Assays using cell lines that overexpress P-gp, such as MDCK-MDR1, are commonly employed to assess these interactions. eurofinsdiscovery.com The efflux ratio, calculated from bidirectional transport studies in these cell lines, can indicate if a compound is a P-gp substrate. nih.gov

No specific studies detailing the interaction of 6-Chloro-7-methoxyquinoline with P-glycoprotein or other efflux transporters were identified in the public domain. Investigating this potential interaction would be a critical step in its preclinical development.

In Vitro Metabolism Profiling

The metabolic stability of a compound significantly influences its half-life and potential for drug-drug interactions. In vitro metabolism studies are conducted to understand how a compound is broken down by the body, primarily in the liver.

Identification of Metabolic Pathways and Major Metabolites

Identifying the metabolic pathways and the structure of major metabolites is essential for understanding a compound's clearance mechanism and for identifying any potentially active or toxic metabolites. This is typically achieved by analyzing samples from in vitro metabolism assays using techniques like liquid chromatography-mass spectrometry (LC-MS).

There are no published studies that have identified the metabolic pathways or major metabolites of this compound.

Cytochrome P450 (CYP) Inhibition and Induction Studies

Compounds can inhibit or induce the activity of CYP enzymes, leading to clinically significant drug-drug interactions. nih.govnih.gov

CYP Inhibition studies assess a compound's potential to block the metabolism of other drugs. The half-maximal inhibitory concentration (IC50) is determined for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov Low IC50 values suggest a higher risk of drug-drug interactions.

CYP Induction studies investigate whether a compound can increase the expression of CYP enzymes, which could lead to faster metabolism and reduced efficacy of co-administered drugs. nih.govbioivt.com These studies are often conducted in cultured human hepatocytes. bioivt.com

No specific data on the CYP inhibition or induction potential of this compound is available in the scientific literature. Such studies are a regulatory expectation for new drug candidates to assess their potential for causing drug-drug interactions.

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

A thorough and systematic search of publicly available scientific literature and databases has revealed a significant lack of specific preclinical in vivo pharmacokinetic data for the chemical compound this compound. Despite extensive queries, no dedicated studies detailing the oral bioavailability, tissue distribution, or elimination characteristics of this specific molecule in relevant animal models could be located.

The performed searches yielded information on structurally related compounds, such as various quinoline (B57606) derivatives. For instance, research has been conducted on the pharmacokinetic properties of other substituted quinolines, including those with different functional groups or more complex structures. However, these findings are not directly applicable to this compound, as even minor alterations in a molecule's structure can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the preclinical in vivo pharmacokinetic profiling of this compound as per the requested outline. The generation of such an article would necessitate speculation or the extrapolation of data from distinct chemical entities, which would be scientifically unsound and misleading.

Therefore, the sections on the determination of oral bioavailability in relevant animal models and the analysis of distribution and elimination characteristics in preclinical species for this compound cannot be completed at this time due to the absence of the required primary research data.

Computational and Chemoinformatics Studies of 6 Chloro 7 Methoxyquinoline

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug design for forecasting the interaction between a small molecule (ligand) and a protein's binding site. For quinoline (B57606) derivatives, which are known to exhibit a wide range of biological activities including anticancer and antimalarial properties, molecular docking studies are crucial for elucidating their mechanism of action. nih.govnih.gov

Studies on various chloro- and methoxy-substituted quinolines have demonstrated their potential to bind to a diverse array of biological targets. For instance, docking studies on imidazoquinoline derivatives have been performed against several bacterial proteins, such as S. aureus tyrosyl-tRNA synthetase and E. coli-DNA gyrase B, with results indicating strong binding affinities. nih.gov Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been docked against the phosphatidylinositol 3-kinase (PI3Kα) to explore their anticancer potential. mdpi.com

For 6-Chloro-7-methoxyquinoline, a docking study would likely reveal key interactions within a target's active site. The quinoline nitrogen is a potential hydrogen bond acceptor, while the aromatic rings can engage in π–π stacking and hydrophobic interactions. rsc.org The chlorine atom at the 6-position, being an electron-withdrawing group, could influence the electronic landscape of the molecule and participate in halogen bonding or other specific interactions. The methoxy (B1213986) group at the 7-position can act as a hydrogen bond acceptor and its bulkiness can influence the ligand's orientation in the binding pocket. The predicted binding affinity, often expressed as a docking score, would provide a quantitative measure of the ligand's potential efficacy against a particular protein target.

Table 1: Representative Molecular Docking Scores of Substituted Quinolines Against Various Targets

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interactions Noted |

| Pyrazoline-Quinoline Derivatives | HIV Reverse Transcriptase | -10.67 | Hydrophobic interactions, Hydrogen bonding nih.gov |

| Imidazoquinoline Derivatives | S. aureus tyrosyl-tRNA synthetase | High | Strong binding energy nih.gov |

| 8-Chloroquinolone Analogues | S. aureus DNA Gyrase | High | Hydrogen bonding researchgate.net |

Note: The data in this table is illustrative and derived from studies on various quinoline derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jmaterenvironsci.com These models are invaluable in drug discovery for predicting the activity of untested compounds and for guiding the synthesis of more potent analogues.

The development of a QSAR model for a series of compounds, such as quinoline derivatives, involves several key steps. First, a dataset of molecules with known biological activities is compiled. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. Finally, a mathematical model is built using statistical methods to correlate the descriptors with the observed biological activity.

For quinoline derivatives, numerous QSAR studies have been successfully conducted to model their activities against various targets, including cancer cell lines and malarial parasites. researchgate.netnih.gov These models often reveal that a combination of steric and electronic properties is crucial for activity. For instance, in a study on pyrimido-isoquinolin-quinone derivatives, the best CoMSIA (Comparative Molecular Similarity Indices Analysis) model showed that steric (26.9%), electrostatic (50.4%), and hydrogen bond acceptor (22.7%) properties were key contributors to the antibacterial activity. mdpi.com

Once a predictive QSAR model is developed and validated, it becomes a powerful tool for lead optimization. japsonline.com By analyzing the model, medicinal chemists can understand which structural features are beneficial or detrimental to the desired biological activity. For example, if a QSAR model indicates that increased steric bulk at a particular position enhances activity, chemists can design new derivatives with larger substituents at that position.

QSAR models, often visualized through contour maps, can guide these modifications. These maps highlight regions around the molecule where certain properties (e.g., positive electrostatic potential, steric bulk) would lead to an increase or decrease in activity. In the context of this compound, a QSAR study could suggest modifications to the quinoline core or the introduction of new substituents to enhance its interaction with a biological target, thereby improving its therapeutic potential. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods are essential for elucidating reactivity, spectroscopic properties, and other molecular characteristics that are not easily accessible through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. thesciencein.org For quinoline and its derivatives, DFT calculations are frequently employed to optimize the molecular geometry and to compute various electronic properties such as dipole moment, polarizability, and the distribution of electron density. proquest.combohrium.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. ijpras.com A smaller gap generally implies higher reactivity.

Table 2: Predicted Influence of Substituents on the Electronic Properties of a Quinoline Core

| Property | Effect of 6-Chloro Substituent | Effect of 7-Methoxy Substituent |

| Electron Density on Ring | Decrease | Increase |

| HOMO Energy | Minor lowering effect | Increase |

| LUMO Energy | Decrease | Minor raising effect |

| HOMO-LUMO Gap | Likely to decrease | Likely to decrease |

Note: This table represents general trends based on the known electronic effects of the substituents and may vary depending on the specific computational method used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov This method is instrumental in understanding and predicting the chemical reactivity of a compound, as it highlights regions that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. researchgate.netuantwerpen.be The MEP map is color-coded to denote different levels of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, often associated with lone pairs of electronegative atoms, making them attractive sites for electrophiles. researchgate.net Conversely, blue represents areas of low electron density and positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms, which are favorable for nucleophilic interactions. uantwerpen.be Green and yellow areas signify intermediate or neutral potential. researchgate.net

For this compound, the MEP map would reveal specific reactive sites. The nitrogen atom in the quinoline ring is expected to be an electron-rich region (colored red), making it a primary site for electrophilic attack and hydrogen bonding. rsc.org The electronegative chlorine and oxygen atoms will also contribute to negative potential regions. researchgate.net The hydrogen atoms of the methoxy group and those on the aromatic rings would be characterized by positive electrostatic potential (colored blue), indicating their susceptibility to nucleophilic attack. nih.gov By analyzing the MEP, researchers can gain insights into how this compound might interact with biological targets, such as enzymes or receptors, guiding the design of new derivatives with enhanced activity. uantwerpen.bersc.org

In Silico ADME Prediction and Drug-likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery, allowing for the computational evaluation of a compound's pharmacokinetic properties. researchgate.netnih.gov This pre-emptive analysis helps to identify candidates with a higher probability of success in clinical trials by flagging potential issues with bioavailability or metabolic stability. researchgate.net Drug-likeness is assessed using guidelines like Lipinski's Rule of Five, which outlines the physicochemical properties common to most orally active drugs. wikipedia.orglindushealth.com

The key parameters of Lipinski's Rule of Five are:

Molecular weight (MW) less than 500 Daltons. units.it

An octanol-water partition coefficient (Log P) not exceeding 5. units.it

No more than 5 hydrogen bond donors (HBD). units.it

No more than 10 hydrogen bond acceptors (HBA). units.it

Table 1: Predicted Physicochemical Properties and ADME Parameters for this compound (estimated)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight ( g/mol ) | 193.63 |

| Log P (Octanol-water partition coefficient) | ~2.5 - 3.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (N, O) |

| Polar Surface Area (Ų) | ~22.1 |

| Rotatable Bonds | 1 |

Table 2: Drug-likeness Assessment based on Lipinski's Rule of Five

| Rule | Value for this compound (estimated) | Compliance |

| Molecular Weight < 500 | 193.63 | Yes |

| Log P ≤ 5 | ~2.5 - 3.0 | Yes |

| Hydrogen Bond Donors ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 2 | Yes |

| Number of Violations | 0 | Excellent |

Based on this in silico analysis, this compound is predicted to have excellent drug-like properties with zero violations of Lipinski's Rule of Five. Its low molecular weight and moderate lipophilicity suggest good potential for oral absorption and membrane permeability. nih.gov The low number of rotatable bonds also points towards favorable oral bioavailability. These predictions make this compound and its derivatives promising scaffolds for further investigation in drug discovery programs. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic compounds. nih.govharvard.edu These technologies can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. nih.gov For quinoline derivatives, AI and ML can be applied in several key areas.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. nih.gov By learning the underlying rules of chemical structure and activity from existing quinoline-based drugs, these models can propose new derivatives of this compound with potentially higher efficacy, better selectivity, and improved ADME profiles. youtube.com

Predictive Modeling: AI algorithms can be trained to predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of new compounds. nih.gov This allows for the rapid virtual screening of large libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This significantly reduces the time and cost associated with traditional drug discovery pipelines. youtube.com

Lead Optimization: Machine learning models can guide the optimization of a lead compound by predicting how small structural modifications will affect its properties. youtube.com For instance, if this compound is identified as a hit, ML can suggest modifications to its structure to enhance its binding affinity to a target protein while maintaining favorable drug-like characteristics. mdpi.com This data-driven approach allows for a more efficient exploration of the chemical space around a lead compound. nih.gov

The integration of AI and ML into the design and optimization of quinoline-based compounds holds immense potential for the discovery of new drugs with improved therapeutic profiles. youtube.commdpi.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The traditional methods for synthesizing quinoline (B57606) derivatives, while effective, often involve harsh reaction conditions, hazardous reagents, and generate significant chemical waste. mdpi.comtandfonline.com The future of synthesizing 6-Chloro-7-methoxyquinoline and its analogs lies in the adoption of green chemistry principles, which prioritize environmental sustainability and process efficiency. researchgate.netijpsjournal.comnih.gov

Key areas for future exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.com

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to traditional thermal methods. rsc.org

Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that eliminate the need for catalysts and organic solvents is a primary goal of green chemistry. nih.gov These methods reduce environmental impact and simplify product purification.